

# Application Notes and Protocols for In Vitro Efficacy Testing of ATI-2138

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## Compound of Interest

Compound Name: TMX-2138

Cat. No.: B15542604

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## Introduction

ATI-2138 is an investigational, orally administered, covalent dual inhibitor of Interleukin-2-inducible T-cell Kinase (ITK) and Janus Kinase 3 (JAK3).[1][2] These two kinases are critical components of signaling pathways that regulate T-cell differentiation, activation, and proliferation. By simultaneously targeting both ITK and JAK3, ATI-2138 has the potential to modulate the immune responses implicated in a variety of T-cell-mediated autoimmune and inflammatory diseases, such as atopic dermatitis, alopecia areata, and ulcerative colitis.[1][3][4][5][6]

These application notes provide a comprehensive overview of the in vitro models and detailed protocols for evaluating the efficacy of ATI-2138. The described assays are designed to assess the compound's biochemical potency, cellular activity, and its effects on key pathways involved in inflammatory processes.

## In Vitro Models for ATI-2138 Efficacy Testing

A multi-tiered approach utilizing various in vitro models is recommended to thoroughly characterize the efficacy of ATI-2138. These models range from simple biochemical assays to more complex, disease-relevant cellular systems.

- **Biochemical Assays:** These assays directly measure the inhibitory activity of ATI-2138 against its purified target kinases, ITK and JAK3. They are essential for determining the compound's intrinsic potency and selectivity.
- **Cell-Based Assays:** These assays utilize primary human immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs) and isolated T-cells, to assess the functional consequences of ITK and JAK3 inhibition in a more physiologically relevant context.
- **Disease-Specific Models:** Three-dimensional (3D) tissue models, such as Reconstructed Human Epidermis (RHE) for atopic dermatitis, can provide valuable insights into the efficacy of ATI-2138 in a system that mimics the affected human tissue.[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Key Efficacy Readouts

The efficacy of ATI-2138 in these in vitro models can be quantified by measuring several key parameters:

- **Biochemical Potency (IC50):** The concentration of ATI-2138 required to inhibit 50% of the kinase activity of ITK and JAK3.
- **Inhibition of Downstream Signaling:** Measuring the phosphorylation status of key signaling molecules downstream of ITK and JAK3, such as STAT5.
- **T-Cell Modulation:** Assessing the impact of ATI-2138 on T-cell activation, proliferation, and differentiation into various subsets (e.g., Th1, Th2, Th17).
- **Cytokine Inhibition:** Quantifying the reduction in the release of pro-inflammatory cytokines, such as IFN- $\gamma$ , IL-2, and IL-17, from activated immune cells.[\[10\]](#)

## Data Presentation

All quantitative data from the described protocols should be summarized in clearly structured tables to facilitate easy comparison of results across different assays and experimental

conditions.

## Visualization of Pathways and Workflows

To enhance the understanding of the underlying biological processes and experimental procedures, diagrams illustrating signaling pathways and experimental workflows are provided using the Graphviz DOT language.

## Application Protocol 1: In Vitro Kinase Inhibition Assay

**Objective:** To determine the biochemical potency (IC<sub>50</sub>) of ATI-2138 against purified human ITK and JAK3 kinases.

**Principle:** This assay measures the ability of ATI-2138 to inhibit the phosphorylation of a specific substrate by the ITK or JAK3 enzyme. The amount of phosphorylated substrate is quantified, typically using a luminescence- or fluorescence-based method.

**Materials:**

- Recombinant human ITK and JAK3 enzymes
- Kinase-specific substrate
- ATP
- Assay buffer
- ATI-2138
- Microplates
- Plate reader

**Experimental Protocol:**

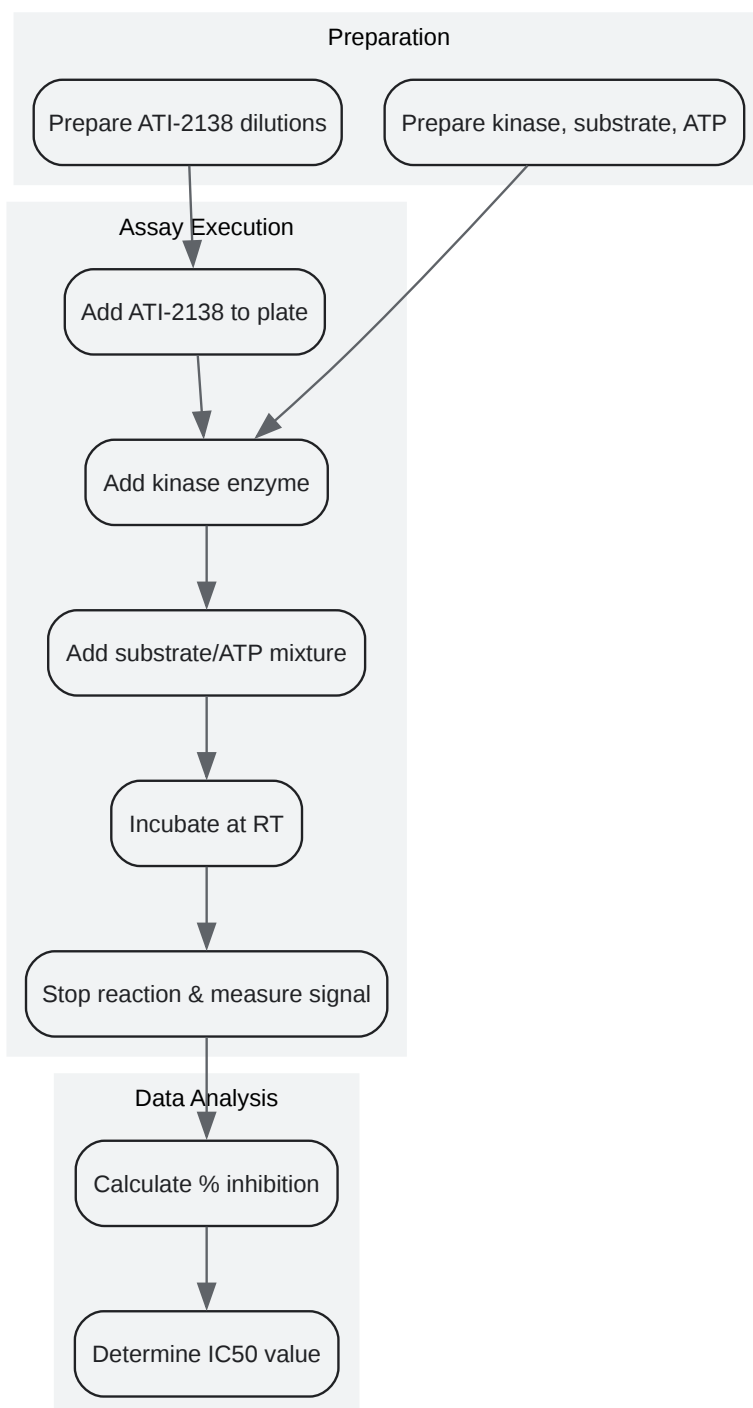
- Prepare serial dilutions of ATI-2138 in DMSO.

- Add the diluted ATI-2138 or DMSO (vehicle control) to the wells of a microplate.
- Add the kinase enzyme to each well.
- Initiate the kinase reaction by adding the substrate and ATP mixture.
- Incubate the plate at room temperature for the recommended time.
- Stop the reaction and measure the signal according to the assay kit manufacturer's instructions.
- Calculate the percent inhibition for each concentration of ATI-2138 relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation:

Kinase	ATI-2138 IC50 (nM)
ITK	[Insert Value]
JAK3	[Insert Value]

Workflow Diagram:



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Caption: Workflow for the in vitro kinase inhibition assay.

## Application Protocol 2: Inhibition of STAT5 Phosphorylation in Human PBMCs

**Objective:** To evaluate the cellular potency of ATI-2138 by measuring its ability to inhibit IL-2-induced STAT5 phosphorylation in human PBMCs.

**Principle:** JAK3 is activated by cytokines that signal through the common gamma chain receptor, such as IL-2, leading to the phosphorylation of STAT5. ATI-2138 is expected to inhibit this process. The level of phosphorylated STAT5 (pSTAT5) can be quantified by flow cytometry or Western blotting.

**Materials:**

- Human PBMCs
- Roswell Park Memorial Institute (RPMI) 1640 medium
- Fetal Bovine Serum (FBS)
- IL-2
- ATI-2138
- Fixation and permeabilization buffers
- Anti-pSTAT5 antibody
- Flow cytometer or Western blot equipment

**Experimental Protocol:**

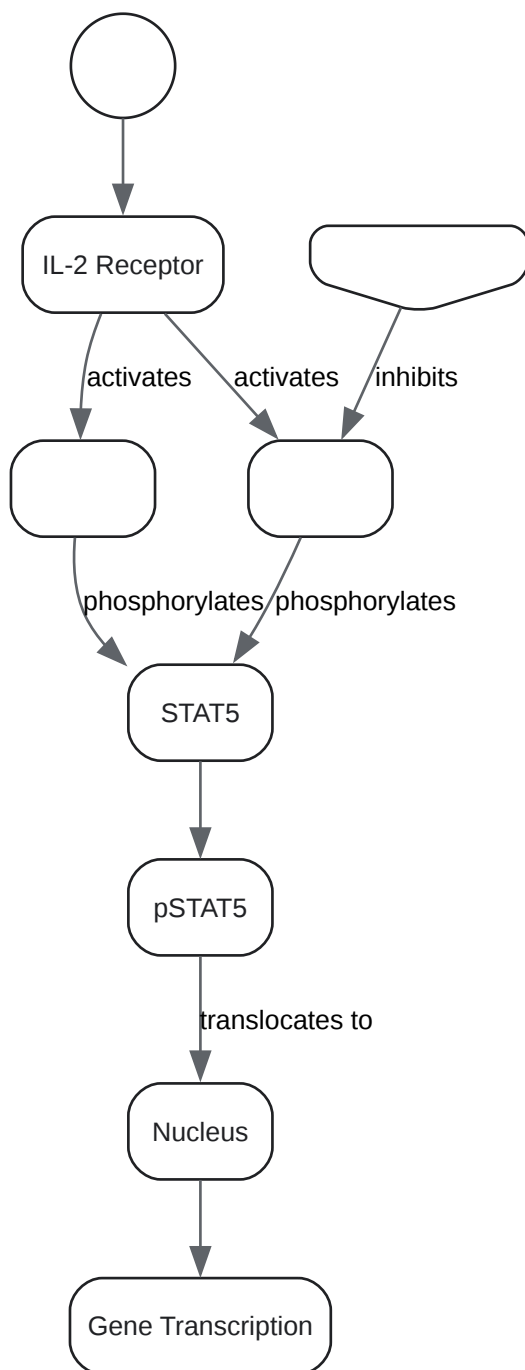
- Isolate PBMCs from healthy human donor blood using density gradient centrifugation.
- Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS.
- Pre-incubate the cells with various concentrations of ATI-2138 or DMSO for 1-2 hours.
- Stimulate the cells with IL-2 for 15-30 minutes.

- Fix and permeabilize the cells.
- Stain the cells with a fluorescently labeled anti-pSTAT5 antibody.
- Analyze the samples by flow cytometry to determine the percentage of pSTAT5-positive cells or the mean fluorescence intensity.
- Alternatively, lyse the cells and perform Western blotting to detect pSTAT5 levels.
- Calculate the IC50 value for the inhibition of STAT5 phosphorylation.

Data Presentation:

Cell Type	Stimulant	Readout	ATI-2138 IC50 (nM)
Human PBMCs	IL-2	pSTAT5	[Insert Value]

Signaling Pathway Diagram:



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Caption: IL-2/JAK3/STAT5 signaling pathway and the point of inhibition by ATI-2138.

## Application Protocol 3: T-Cell Proliferation Assay

Objective: To assess the effect of ATI-2138 on the proliferation of activated human T-cells.

Principle: T-cell proliferation is a hallmark of an adaptive immune response and is dependent on both TCR and cytokine signaling. ATI-2138, by inhibiting ITK and JAK3, is expected to suppress T-cell proliferation. Proliferation can be measured by the dilution of a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE) or by incorporation of a labeled nucleotide.

#### Materials:

- Isolated human CD4+ or CD8+ T-cells
- RPMI 1640 medium with 10% FBS
- Anti-CD3 and anti-CD28 antibodies
- ATI-2138
- CFSE dye
- Flow cytometer

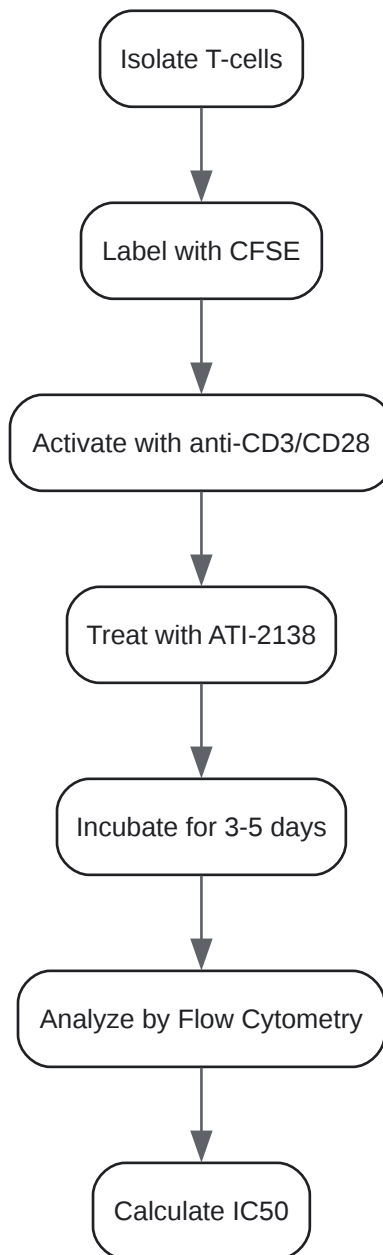
#### Experimental Protocol:

- Isolate T-cells from human PBMCs.
- Label the T-cells with CFSE.
- Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies to activate the T-cells.
- Add the CFSE-labeled T-cells to the antibody-coated plate.
- Add serial dilutions of ATI-2138 or DMSO to the wells.
- Incubate the plate for 3-5 days at 37°C.
- Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
- Quantify the percentage of proliferated cells in each condition.
- Calculate the IC50 value for the inhibition of T-cell proliferation.

Data Presentation:

Cell Type	Stimulation	Readout	ATI-2138 IC50 (nM)
Human CD4+ T-cells	anti-CD3/CD28	Proliferation	[Insert Value]

Workflow Diagram:

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Caption: Workflow for the T-cell proliferation assay.

## Application Protocol 4: Cytokine Release Assay

**Objective:** To determine the effect of ATI-2138 on the production of pro-inflammatory cytokines by activated human PBMCs.

**Principle:** Activated T-cells produce a range of cytokines that drive inflammation. By inhibiting T-cell activation, ATI-2138 is expected to reduce the secretion of these cytokines. The concentration of cytokines in the cell culture supernatant can be measured using ELISA or a multiplex bead-based assay.

**Materials:**

- Human PBMCs
- RPMI 1640 medium with 10% FBS
- T-cell activators (e.g., anti-CD3/CD28 antibodies, PHA)
- ATI-2138
- ELISA or multiplex assay kits for IFN- $\gamma$ , IL-2, IL-17, etc.
- Plate reader

**Experimental Protocol:**

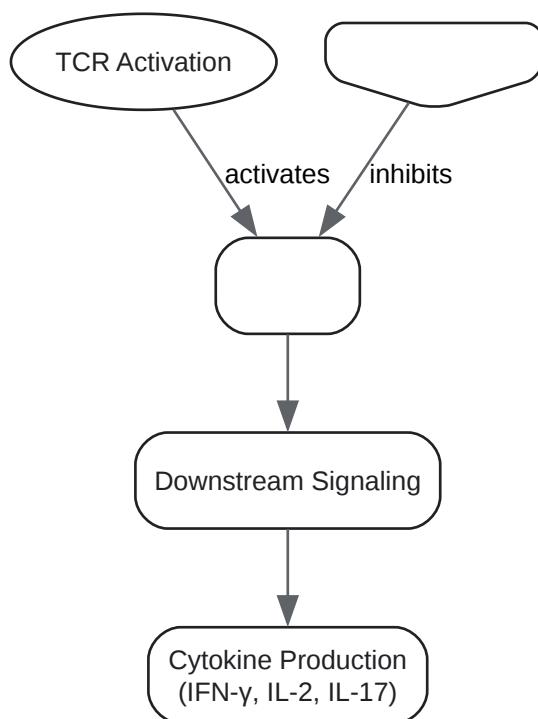
- Isolate and culture human PBMCs as described in Protocol 2.
- Pre-treat the cells with various concentrations of ATI-2138 or DMSO.
- Stimulate the cells with a T-cell activator.
- Incubate for 24-48 hours.
- Collect the cell culture supernatant.

- Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex assay.
- Calculate the IC50 value for the inhibition of each cytokine.

Data Presentation:

Cytokine	Stimulation	ATI-2138 IC50 (nM)
IFN- $\gamma$	anti-CD3/CD28	[Insert Value]
IL-2	anti-CD3/CD28	[Insert Value]
IL-17	anti-CD3/CD28	[Insert Value]

Signaling Pathway Diagram:



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Caption: T-cell receptor signaling and cytokine production pathway.

# Application Protocol 5: In Vitro Atopic Dermatitis Model

**Objective:** To evaluate the efficacy of ATI-2138 in a 3D Reconstructed Human Epidermis (RHE) model that mimics atopic dermatitis (AD).

**Principle:** An AD-like phenotype can be induced in RHE models by treatment with a cocktail of Th2 cytokines (e.g., IL-4, IL-13).[11] The efficacy of ATI-2138 can be assessed by its ability to reverse or prevent the pathological changes associated with AD, such as altered expression of inflammatory markers and barrier proteins.

**Materials:**

- Reconstructed Human Epidermis (RHE) tissue models
- Keratinocyte growth medium
- Th2 cytokine cocktail (IL-4, IL-13)
- ATI-2138
- Reagents for RNA extraction and qPCR, or for immunohistochemistry

**Experimental Protocol:**

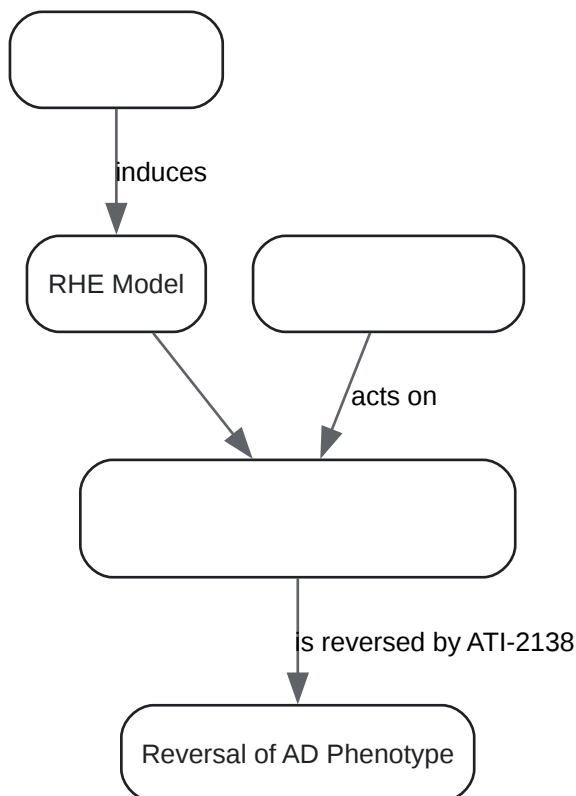
- Culture the RHE models according to the manufacturer's instructions.
- Induce an AD-like phenotype by adding the Th2 cytokine cocktail to the culture medium.
- Treat the RHE models with various concentrations of ATI-2138 or vehicle control.
- Incubate for a specified period (e.g., 48-72 hours).
- Harvest the tissue for analysis.
- Readouts:

- Gene Expression: Extract RNA and perform qPCR to measure the expression of inflammatory chemokines (e.g., TSLP, CCL17, CCL22) and barrier proteins (e.g., filaggrin, loricrin).
- Protein Expression: Perform immunohistochemistry to visualize the expression and localization of inflammatory and barrier proteins.
- Quantify the changes in marker expression in response to ATI-2138 treatment.

Data Presentation:

Marker	Treatment	Fold Change vs. Control
TSLP mRNA	Cytokines + ATI-2138	[Insert Value]
Filaggrin mRNA	Cytokines + ATI-2138	[Insert Value]

Logical Relationship Diagram:



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Caption: Logic of the in vitro atopic dermatitis model.

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